molecular formula C13H15BClNO2 B3290306 4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile CAS No. 863868-19-3

4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

Cat. No. B3290306
CAS RN: 863868-19-3
M. Wt: 263.53
InChI Key: GCMXNGTXQFEURI-UHFFFAOYSA-N
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Description

“4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile” is a chemical compound. It is commonly used in the pharmaceutical and chemical industries .

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is its high quantum yield, which allows for sensitive detection and imaging of biological molecules. It is also versatile and can be used in various applications, including labeling and imaging of proteins, lipids, and nucleic acids. However, this compound has limitations in terms of its photostability, which can affect the accuracy and reliability of imaging results. It also has a limited range of excitation and emission wavelengths, which may limit its use in certain applications.

Future Directions

4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile has the potential for further development and improvement in various applications. One future direction is the development of this compound derivatives with improved photostability and wider range of excitation and emission wavelengths. Another direction is the use of this compound in the development of biosensors for the detection of specific molecules in biological systems. This compound can also be used in the development of imaging techniques for the study of biological processes at the molecular level.
Conclusion
In conclusion, this compound is a versatile fluorescent dye widely used in scientific research for labeling and imaging of biological molecules. Its unique structure and properties make it an ideal tool for various applications, including the detection of ROS and measurement of intracellular pH. While it has limitations in terms of photostability and range of excitation and emission wavelengths, this compound has the potential for further development and improvement in various applications.

Scientific Research Applications

4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is widely used in scientific research as a fluorescent dye for labeling and imaging of biological molecules. It has been used to label proteins, lipids, and nucleic acids, allowing researchers to track their movement and localization in cells and tissues. This compound has also been used in the detection of reactive oxygen species (ROS) and in the measurement of intracellular pH.

properties

IUPAC Name

4-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BClNO2/c1-12(2)13(3,4)18-14(17-12)11-7-10(15)6-5-9(11)8-16/h5-7H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCMXNGTXQFEURI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

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